N-(5,6-Dimethyl-1H-benzimidazol-2-yl)-3-nitrobenzamide
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Overview
Description
N-(5,6-Dimethyl-1H-benzimidazol-2-yl)-3-nitrobenzamide is a chemical compound with the molecular formula C16H15N3O3. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-Dimethyl-1H-benzimidazol-2-yl)-3-nitrobenzamide typically involves the reaction of 5,6-dimethyl-1H-benzimidazole with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-Dimethyl-1H-benzimidazol-2-yl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Oxidation: The benzimidazole ring can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-amino-N-(5,6-dimethyl-1H-benzimidazol-2-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized benzimidazole derivatives.
Scientific Research Applications
N-(5,6-Dimethyl-1H-benzimidazol-2-yl)-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used to study the interactions of benzimidazole derivatives with biological targets such as enzymes and receptors.
Chemical Biology: It serves as a probe to investigate the mechanisms of action of benzimidazole-based compounds.
Material Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5,6-Dimethyl-1H-benzimidazol-2-yl)-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(5,6-Dimethyl-1H-benzimidazol-2-yl)benzamide
- N-(5,6-Dimethyl-1H-benzimidazol-2-yl)-4-methylbenzenesulfonamide
- 2-(1H-Benzimidazol-2-yl)-N-(3,4-dimethylphenyl)benzamide
Uniqueness
N-(5,6-Dimethyl-1H-benzimidazol-2-yl)-3-nitrobenzamide is unique due to the presence of both the nitro group and the benzimidazole ring. This combination imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives. The nitro group can participate in redox reactions, while the benzimidazole ring can interact with various biological targets, making it a versatile compound for research and development.
Properties
CAS No. |
509093-46-3 |
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Molecular Formula |
C16H14N4O3 |
Molecular Weight |
310.31 g/mol |
IUPAC Name |
N-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-nitrobenzamide |
InChI |
InChI=1S/C16H14N4O3/c1-9-6-13-14(7-10(9)2)18-16(17-13)19-15(21)11-4-3-5-12(8-11)20(22)23/h3-8H,1-2H3,(H2,17,18,19,21) |
InChI Key |
OJZKTKLFHBGDBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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